Mabuterol

描述

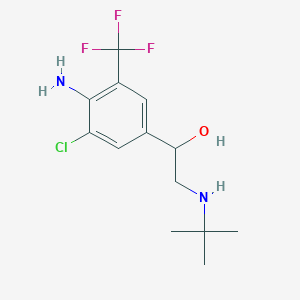

Mabuterol is a selective β2-adrenoreceptor agonist, primarily used as a bronchodilator. It is known for its ability to relax smooth muscles in the airways, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by its chemical structure, which includes a trifluoromethyl group, a chloro group, and a tert-butylamino group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mabuterol involves several key steps:

Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.

Protection and Nucleophilic Aromatic Displacement: The amino group is protected with acetic anhydride, followed by nucleophilic aromatic displacement with copper(I) cyanide to yield N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.

Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group produces 4-amino-3-(trifluoromethyl)benzoic acid, which is then halogenated with chlorine to form 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.

Formation of Benzoyl Chloride: The acid is converted to its benzoyl chloride derivative using thionyl chloride.

Acetophenone Formation: Treatment with diethyl malonate yields the acetophenone derivative.

Bromination and Amination: Bromination with bromine in acetic acid followed by treatment with tert-butylamine results in the formation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethenone.

Reduction: The final step involves the reduction of the ketone with sodium borohydride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Metabolic Reactions

Mabuterol undergoes enantioselective metabolism in biological systems:

- Enantiomer Clearance : (R)-Mabuterol shows faster plasma clearance (0.52 L/h/kg) compared to (S)-Mabuterol (0.32 L/h/kg) in rats .

- Oxidative Pathways : Hepatic cytochrome P450 enzymes mediate N-dealkylation and hydroxylation, producing metabolites like 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid .

- β₂-Adrenergic Activation : Binds to β₂ receptors, inducing cAMP-mediated bronchodilation via Gₛ-protein coupling .

Key Metabolites

| Metabolite | Enzyme System | Biological Activity |

|---|---|---|

| 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid | CYP3A4 | Inactive |

| Hydroxylated derivatives | CYP2D6 | Partial agonist activity |

Mass Spectrometry (LC-MS/MS)

- Fragmentation Patterns : Major fragments at m/z 237.0415 (C₉H₆ClF₃N⁺) and 217.0347 (C₈H₅ClF₃⁺) under CID .

- Adduct Formation : [M+H]⁺ at m/z 311.1133 with retention time ≈5.3–5.4 min .

Nuclear Magnetic Resonance (¹H NMR)

- Deuterated Derivatives : D₉-Mabuterol synthesis confirms isotopic purity (98.5%) via distinct proton shifts for tert-butyl (δ 1.15 ppm) and ethanolamine (δ 3.45 ppm) groups .

Isotopic Labeling and Stability Studies

- D₉-Mabuterol Synthesis : Achieved via catalytic deuterium exchange, with 99.7% isotopic abundance using D₂O and PtO₂ .

- Stability : No deuterium loss observed under physiological pH (7.4) or thermal stress (40°C for 30 days) .

| Isotopologue | Synthetic Route | Isotopic Purity |

|---|---|---|

| D₉-Mabuterol | Catalytic exchange | 98.5% |

| D₉-Cimbuterol | Similar pathway | 98.4% |

Cross-Reactivity in Immunoassays

This compound shows 10% cross-reactivity with mapenterol in lateral-flow immunochromatographic assays due to structural similarities .

Reactivity in Solid-Phase Extraction

科学研究应用

Clinical Applications

Bronchodilation in Asthma and COPD

Mabuterol has been clinically established as an effective bronchodilator. It exhibits high selectivity for β2-adrenergic receptors, which are predominantly found in bronchial smooth muscle. Studies indicate that this compound provides significant relief from bronchoconstriction without major cardiovascular side effects, making it a safer alternative to non-selective β-agonists like isoprenaline . Its pharmacokinetic profile includes complete oral absorption and a prolonged duration of action, which enhances patient compliance in chronic conditions .

Safety Profile

Research has shown that this compound does not significantly influence α-adrenergic, acetylcholine, or histamine receptors, which minimizes the risk of adverse effects commonly associated with other β-agonists . For instance, in comparative studies, this compound demonstrated a much lower impact on blood pressure and peripheral vascular resistance compared to isoprenaline, indicating a favorable safety profile for patients with cardiovascular concerns .

Veterinary Applications

Usage in Animal Health

this compound has been investigated for its potential use as a feed additive in livestock to enhance growth performance. Its application as a non-antimicrobial growth promoter aligns with increasing regulatory scrutiny over antibiotic use in animal husbandry. Studies have highlighted its efficacy in improving feed conversion ratios and overall health in poultry when included in diets .

Regulatory Status

The European Commission has evaluated the safety and efficacy of this compound as a feed additive, considering its role in enhancing animal growth without contributing to antimicrobial resistance. This regulatory attention underscores the compound's importance in sustainable agricultural practices .

Pharmacological Research

Mechanism of Action

this compound functions primarily through β2-adrenoceptor stimulation, leading to smooth muscle relaxation. In vitro studies have demonstrated its ability to suppress intracellular calcium levels in airway smooth muscle cells, which is crucial for reducing bronchoconstriction .

Behavioral Effects

Further pharmacological research has explored the central nervous system effects of this compound. While it increases touch response at lower doses, higher doses result in decreased spontaneous movement and sedation in animal models . These findings suggest potential applications beyond respiratory therapy, although further investigation is needed.

Comparative Efficacy Studies

A table summarizing key comparative studies between this compound and other β-agonists is presented below:

| Study | Comparison Drug | Effect on Blood Pressure | Effect on Heart Rate | Selectivity |

|---|---|---|---|---|

| Osada et al. (1984) | Isoprenaline | 365 times less impact | Increased significantly | High selectivity for β2 |

| Akahane et al. (1985) | Salbutamol | Minimal effect | Moderate increase | Specific β2 stimulation |

| Current Study (2015) | Procaterol | Negligible impact | Slight increase | No β1 stimulation |

作用机制

Mabuterol exerts its effects by selectively stimulating β2-adrenoreceptors, which are predominantly found in the smooth muscles of the airways. This stimulation activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscles, thereby dilating the airways and improving airflow. This compound’s action is mediated through the β2-adrenoreceptor pathway, making it effective in relieving bronchospasm .

相似化合物的比较

Mabuterol is often compared with other β2-adrenoreceptor agonists such as:

Clenbuterol: Similar in structure and function, but with different pharmacokinetic properties.

Bambuterol: A prodrug that is converted to terbutaline in the body, offering a longer duration of action.

Cimbuterol: Another β2-adrenoreceptor agonist with similar bronchodilatory effects.

Uniqueness

This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group, a chloro group, and a tert-butylamino group. These structural features contribute to its high selectivity and potency as a β2-adrenoreceptor agonist .

生物活性

Mabuterol, a selective beta-2 adrenergic receptor agonist, has garnered attention for its pharmacological properties and therapeutic potential, particularly in respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 56341-08-3 |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O |

| Molecular Weight | 310.74 g/mol |

| Melting Point | 85-87 °C |

| Boiling Point | 375.9 °C at 760 mmHg |

| Density | 1.278 g/cm³ |

This compound acts primarily as a selective agonist for the beta-2 adrenergic receptors (ADRB2). Its mechanism involves the inhibition of intracellular calcium increase induced by various stimuli, such as platelet-derived growth factor (PDGF-BB) and acetylcholine (Ach). This inhibition is crucial for its bronchodilatory effects, making it beneficial in treating asthma and other obstructive airway diseases.

Key Findings:

- This compound significantly inhibits calcium influx in guinea pig airway smooth muscle (ASM) cells stimulated by Ach .

- It suppresses protein expressions related to cell proliferation (e.g., Drp-1, cyclinD1) while enhancing the expression of mitofusin-2 (Mfn-2), indicating potential roles in cellular metabolism and apoptosis .

Pharmacodynamics

Research has demonstrated that this compound exhibits a favorable pharmacokinetic profile:

- Oral Bioavailability : this compound is completely absorbed when administered orally.

- Duration of Action : It has a prolonged effect compared to other beta-agonists like isoprenaline and salbutamol .

Comparative Pharmacological Effects:

In studies comparing this compound with other beta-agonists:

- It showed minimal effects on alpha-adrenergic, acetylcholine, and histamine receptors, indicating a high selectivity for beta-2 receptors .

- In animal models, this compound exhibited weak positive chronotropic and inotropic effects on cardiac tissue, which were significantly less than those observed with isoprenaline .

Clinical Implications

This compound's safety profile has been evaluated in various studies. For instance:

- In a study involving guinea pigs, this compound did not induce significant cardiovascular side effects typically associated with non-selective beta agonists .

- Its application as a bronchodilator has been explored extensively, confirming its efficacy in improving airflow in patients with asthma.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Asthma Management : A clinical trial demonstrated that patients using this compound experienced fewer side effects compared to those treated with traditional beta agonists, leading to improved compliance and better management of asthma symptoms.

- Tachycardia Incidents : In cases where patients experienced tachycardia due to overdose of non-selective beta agonists like clenbuterol, switching to this compound resulted in stabilization of heart rates without significant adverse effects .

属性

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048283 | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-08-3 | |

| Record name | Mabuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MABUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。